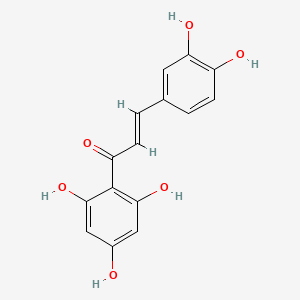

2',3,4,4',6'-Pentahydroxychalcone

Übersicht

Beschreibung

2',3,4,4',6'-pentahydroxychalcone is a member of the class of chalcones that is chalcone substituted by hydroxy groups at positions 2', 3, 4, 4', and 6'. It is functionally related to a chalcone. It is a conjugate acid of a this compound(1-).

This compound is a natural product found in Limonium with data available.

Wirkmechanismus

Eriodictyol chalcone, also known as 2’,3,4,4’,6’-Pentahydroxychalcone, 2’,4’,6’,3,4-Pentahydroxychalcone, or (E)-3-(3,4-dihydroxyphenyl)-1-(2,4,6-trihydroxyphenyl)prop-2-en-1-one, is a flavonoid found in a wide range of medicinal plants, citrus fruits, and vegetables . It has been associated with various therapeutic roles, including antioxidant, anti-inflammatory, anti-cancer, neuroprotective, cardioprotective, anti-diabetic, anti-obesity, and hepatoprotective effects .

Target of Action

Eriodictyol chalcone has been shown to modulate a number of cell-signaling cascades . It targets pro-inflammatory cytokines such as tumor necrosis factor (TNF-α), interleukin-6 (IL-6), IL-8, and IL-1β . It also enhances the fork development of O1 (FOXO1) in RA-FLS for rheumatoid arthritis .

Mode of Action

The compound interacts with its targets, leading to the suppression of pro-inflammatory cytokines (TNF-α, IL-1β, and IL-6) level via inhibition of the Akt/NF-κB pathway . This implies that eriodictyol chalcone might contribute to its protective effects against high glucose stimulation .

Biochemical Pathways

Eriodictyol chalcone affects various cellular and molecular pathways. It has been predicted to clarify the mode of action in these pathways, contributing to its considerable medicinal properties . The compound has been associated with the Nrf2/HO-1 axis, which plays a crucial role in neuroprotection .

Pharmacokinetics

It is known that the compound’s beneficial biological properties are influenced by the structural variations of citrus flavonoids, such as hydroxyl forms of a and b rings and the presence of 2, 3-unsaturation infused with a 4-oxo group in the c-ring .

Result of Action

The molecular and cellular effects of eriodictyol chalcone’s action are diverse. It has been reported to have antioxidant, anti-inflammatory, anti-cancer, neuroprotective, cardioprotective, anti-diabetic, anti-obesity, and hepatoprotective effects . These effects are mainly based on the inhibition of inflammation, oxidative stress, autophagy, and apoptosis .

Biochemische Analyse

Biochemical Properties

Eriodictyol chalcone has been shown to interact with various enzymes, proteins, and other biomolecules. It has been reported that Eriodictyol chalcone can maintain homeostasis in organisms by exerting neuroprotective and vascular protective effects . It has also been shown to modulate a number of cell-signaling cascades .

Cellular Effects

Eriodictyol chalcone has been shown to have various effects on different types of cells and cellular processes. It has been reported to have antioxidant, anti-inflammatory, anti-cancer, neuroprotective, cardioprotective, anti-diabetic, anti-obesity, and hepatoprotective effects . It has also been shown to protect retinal ganglion cells from high glucose-induced oxidative stress and cell apoptosis .

Molecular Mechanism

The molecular mechanisms of Eriodictyol chalcone to prevent or reduce certain conditions are mainly based on the inhibition of inflammation, oxidative stress, autophagy, and apoptosis . For example, it has been shown to exert its anticancer effect by inducing apoptosis, halting the G2/M cell cycle through inhibiting the mTOR/PI3K/Akt cascades .

Temporal Effects in Laboratory Settings

It has been shown to have long-term effects on cellular function, such as its neuroprotective effects .

Dosage Effects in Animal Models

The effects of Eriodictyol chalcone vary with different dosages in animal models. Preclinical studies on Eriodictyol chalcone in diverse cell lines and animal models have established the idea of Eriodictyol chalcone as a feasible agent capable of specifically ameliorating certain conditions .

Metabolic Pathways

Eriodictyol chalcone is involved in various metabolic pathways. In plants, the Eriodictyol chalcone biosynthetic pathway starts from L-tyrosine, the general precursor for flavonoid biosynthesis .

Transport and Distribution

It is known that Eriodictyol chalcone is abundantly present in a wide range of medicinal plants, citrus fruits, and vegetables .

Subcellular Localization

Some isoforms of Eriodictyol chalcone have been shown to localize in the cytoplasm and the nucleus, while other isoforms are restricted to the cytoplasm only .

Biologische Aktivität

2',3,4,4',6'-Pentahydroxychalcone is a naturally occurring flavonoid compound belonging to the chalcone class, characterized by five hydroxyl groups located at the 2', 3, 4, 4', and 6 positions of its structure. This compound has garnered significant attention due to its diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. Its structural complexity and potential therapeutic applications make it a subject of interest in medicinal chemistry and natural product research.

The molecular formula of this compound is , with a molecular weight of approximately 286.27 g/mol. The presence of multiple hydroxyl groups contributes to its reactivity and biological activity.

1. Antioxidant Activity

This compound exhibits significant antioxidant properties due to its ability to scavenge free radicals and mitigate oxidative stress. The antioxidant activity is primarily attributed to the hydroxyl groups that can donate electrons to free radicals, thus neutralizing them.

Table 1: Antioxidant Activity Comparison

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| This compound | 12.5 | Free radical scavenging |

| Quercetin | 15 | Free radical scavenging |

| Vitamin C | 20 | Electron donation |

2. Anti-inflammatory Effects

Research indicates that this compound can inhibit pro-inflammatory cytokines such as TNF-α and IL-6 in various cell lines. It has been shown to reduce the expression of inflammatory enzymes like iNOS and COX-2 in lipopolysaccharide (LPS)-stimulated macrophages.

Case Study: Inhibition of Inflammatory Mediators

In a study involving BV2 microglial cells treated with LPS, treatment with this compound resulted in:

- Reduction of TNF-α levels by 50% at a concentration of 10 µM.

- Decreased NO production by inhibiting iNOS expression.

3. Anticancer Activity

The compound has shown promise in cancer research for its ability to inhibit tumor growth and promote apoptosis in various cancer cell lines. It interacts with several cellular pathways that regulate cell cycle progression and apoptosis.

Table 2: Anticancer Activity Overview

| Cancer Cell Line | IC50 (µM) | Observed Effects |

|---|---|---|

| A549 (Lung) | 15 | Induction of apoptosis |

| MCF-7 (Breast) | 10 | Cell cycle arrest |

| HeLa (Cervical) | 18 | Inhibition of colony formation |

The biological activities of this compound can be attributed to several mechanisms:

- Antioxidant Mechanism: The compound's hydroxyl groups facilitate the donation of electrons to reactive oxygen species (ROS), effectively neutralizing them.

- Anti-inflammatory Mechanism: By inhibiting key inflammatory mediators such as NF-kB and MAPK pathways, it reduces the expression of pro-inflammatory cytokines.

- Anticancer Mechanism: It induces apoptosis through the activation of caspases and downregulation of anti-apoptotic proteins like Bcl-2.

Synthesis Methods

The synthesis of this compound can be achieved through various methods including:

- Condensation Reactions: Combining appropriate aromatic aldehydes with acetophenones under basic conditions.

- Enzymatic Methods: Utilizing specific enzymes such as chalcone synthase for more selective synthesis.

Applications

The potential applications of this compound span across various fields:

- Pharmaceuticals: As a lead compound for developing new anti-inflammatory and anticancer drugs.

- Cosmetics: Due to its antioxidant properties which can help in skin protection against oxidative stress.

- Nutraceuticals: As a dietary supplement for health benefits related to oxidative stress reduction.

Eigenschaften

IUPAC Name |

(E)-3-(3,4-dihydroxyphenyl)-1-(2,4,6-trihydroxyphenyl)prop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O6/c16-9-6-13(20)15(14(21)7-9)11(18)4-2-8-1-3-10(17)12(19)5-8/h1-7,16-17,19-21H/b4-2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRBYNQCDRNZCNX-DUXPYHPUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C=CC(=O)C2=C(C=C(C=C2O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1/C=C/C(=O)C2=C(C=C(C=C2O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201343534 | |

| Record name | Eriodictyol chalcone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201343534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73692-51-0, 14917-41-0 | |

| Record name | 2',3,4,4',6'-Pentahydroxychalcone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073692510 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2',4',6',3,4-Pentahydroxychalcone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014917410 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Eriodictyol chalcone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201343534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2',3,4,4',6'-pentahydroxychalcone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.070.497 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2',4',6',3,4-PENTAHYDROXYCHALCONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MDQ6NJ9LSN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Q1: What is the role of eriodictyol chalcone in plants?

A1: Eriodictyol chalcone serves as a crucial precursor in the biosynthesis of aurones, a class of yellow pigments found in certain flowers. For instance, in yellow snapdragon flowers, eriodictyol chalcone and its 4'-O-glucoside are directly converted into aurones, contributing to their distinctive coloration []. Additionally, eriodictyol chalcone, along with naringenin chalcone, is converted to riccionidin A in the liverwort Marchantia polymorpha [].

Q2: Which enzyme is responsible for the conversion of eriodictyol chalcone to aureusidin in Marchantia polymorpha?

A2: In Marchantia polymorpha, a polyphenol oxidase known as aureusidin synthase (MpAS1) catalyzes the conversion of eriodictyol chalcone to aureusidin. This enzyme demonstrates a higher activity with eriodictyol chalcone compared to its structural analog, naringenin chalcone [].

Q3: How is eriodictyol chalcone metabolized in tomato plants?

A3: In tomato fruits, eriodictyol chalcone undergoes a series of modifications, resulting in various conjugate metabolites. These modifications follow similar patterns to those observed in naringenin chalcone metabolism. The accumulation of these metabolites varies during fruit ripening, with some reaching peak levels at the breaker stage, others at the turning stage, and others gradually increasing until the red stage [].

Q4: Can you describe the distribution of eriodictyol chalcone and its metabolites within tomato fruit?

A4: Eriodictyol chalcone and its conjugate metabolites exhibit significantly higher concentrations in the peel compared to the flesh of tomato fruits [].

Q5: What is the significance of studying eriodictyol chalcone accumulation patterns in tomato fruit ripening?

A5: Mapping the accumulation profiles of eriodictyol chalcone and its metabolites onto a putative modification pathway reveals valuable insights into the sequential modification process occurring during tomato fruit ripening. This analysis demonstrates that upstream conjugate metabolites accumulate earlier in the ripening process, while downstream metabolites accumulate later [].

Q6: Are there any known enzymes capable of utilizing eriodictyol chalcone as a substrate for glycosylation?

A6: Yes, enzyme extracts from petals of Dahlia variabilis have demonstrated the ability to catalyze the 4′-glucosylation of eriodictyol chalcone, utilizing uridine 5′-diphosphoglucose as a sugar donor. This reaction exhibits a broad pH optimum (7-8) and is influenced by various metal ions [].

Q7: Does the structure of eriodictyol chalcone influence its enzymatic glucosylation in Dahlia variabilis?

A7: Interestingly, the enzyme responsible for 4′-glucosylation in Dahlia variabilis exhibits substrate specificity. While it readily glucosylates eriodictyol chalcone, it does not accept naringenin chalcone as a substrate, highlighting the importance of the specific hydroxylation pattern of the chalcone molecule for enzymatic recognition and activity [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.